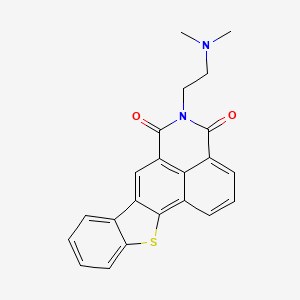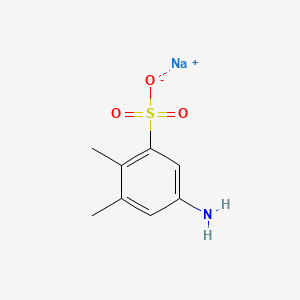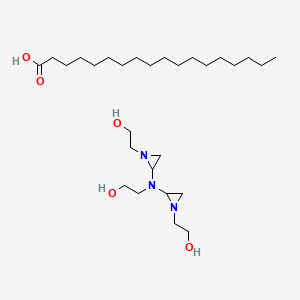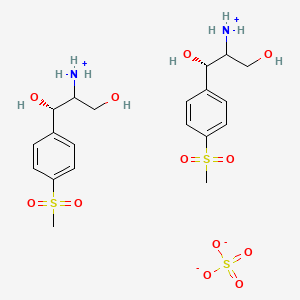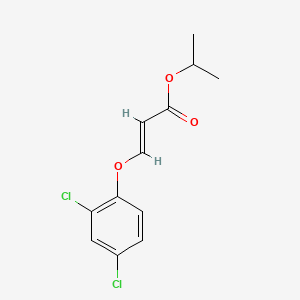
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also known as 2,4-D isopropyl ester, is a chemical compound widely used in agriculture as a herbicide. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves the esterification of 2,4-dichlorophenoxyacetic acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise proportions. The reaction is monitored and controlled to ensure high yield and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
科学研究应用
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling various weed species and its impact on crop yield. Additionally, it is used in environmental studies to understand its degradation pathways and environmental fate.
作用机制
The herbicidal action of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against broadleaf weeds.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: A related compound with comparable applications in agriculture.
Uniqueness
This compound is unique due to its specific ester structure, which influences its solubility, volatility, and overall effectiveness as a herbicide. Its ester form allows for easier application and absorption by plants compared to its parent acid.
属性
CAS 编号 |
53548-36-0 |
|---|---|
分子式 |
C12H12Cl2O3 |
分子量 |
275.12 g/mol |
IUPAC 名称 |
propan-2-yl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(2)17-12(15)5-6-16-11-4-3-9(13)7-10(11)14/h3-8H,1-2H3/b6-5+ |
InChI 键 |
LMXMPPKRUORTTE-AATRIKPKSA-N |
手性 SMILES |
CC(C)OC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)OC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


